molecular formula C10H10Br2O3 B3267181 3-(2,6-dibromo-4-methoxyphenyl)propanoicacid CAS No. 444663-45-0

3-(2,6-dibromo-4-methoxyphenyl)propanoicacid

Cat. No.: B3267181
CAS No.: 444663-45-0
M. Wt: 337.99 g/mol
InChI Key: ZMKTYUCNQOVLNB-UHFFFAOYSA-N
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Description

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid is an organic compound characterized by the presence of two bromine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid typically involves the bromination of 4-methoxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: 3-(2,6-Dibromo-4-carboxyphenyl)propanoic acid.

    Reduction: 3-(4-Methoxyphenyl)propanoic acid.

    Substitution: 3-(2,6-Dihydroxy-4-methoxyphenyl)propanoic acid or 3-(2,6-Diamino-4-methoxyphenyl)propanoic acid.

Scientific Research Applications

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid: Similar structure but with bromine atoms at different positions.

    2-Bromo-3-(4-methoxyphenyl)propanoic acid: Contains only one bromine atom.

    3-(4-Ethoxy-3-methoxyphenyl)propanoic acid: Ethoxy group instead of bromine atoms.

Uniqueness

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the bromine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(2,6-dibromo-4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKTYUCNQOVLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of t-butyl 3-(2,6-dibromo-4-methoxyphenyl)-propionate (1.32 g) in 3.6 mL of an isole was added 20 mL of trifluoroacetic acid dropwise. The resulting mixture was stirred for 20 min at room temperature, then concentrated. The resulting residue was redissolved in 20 mL of EtOAc and extracted with 40 mL of pH 4 buffer solution. The aqueous phase was extracted with 2×20 mL of EtOAc and the combined resulting organics were washed with 20 mL of brine, dried over MgSO4, and concentrated to yield 3-(2,6-dibromo-4-methoxyphenyl)-propionic acid as a pale yellow solid. 1H NMR (500 MHz, CDCl3): δ 7.09 (s, 2H); 3.77 (s, 3H); 3.27 (m, 2H); 2.62 (m, 2H).
Name
t-butyl 3-(2,6-dibromo-4-methoxyphenyl)-propionate
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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